(S)-4-Nitro-2,3-dihydro-1H-inden-1-amine
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Overview
Description
(S)-4-Nitro-2,3-dihydro-1H-inden-1-amine is an organic compound with a unique structure that includes a nitro group and an amine group attached to an indane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-Nitro-2,3-dihydro-1H-inden-1-amine typically involves the following steps:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon (Pd/C).
Chiral Resolution: To obtain the (S)-enantiomer, chiral resolution techniques such as chromatography or the use of chiral auxiliaries may be employed.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and reduction processes, followed by chiral resolution to ensure the desired enantiomeric purity. These processes are optimized for yield, cost-effectiveness, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
(S)-4-Nitro-2,3-dihydro-1H-inden-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be further reduced to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Common reducing agents include hydrogen gas with Pd/C, lithium aluminum hydride (LiAlH₄), or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted indane derivatives.
Scientific Research Applications
(S)-4-Nitro-2,3-dihydro-1H-inden-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-4-Nitro-2,3-dihydro-1H-inden-1-amine involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the amine group can form hydrogen bonds or ionic interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Nitro-2,3-dihydro-1H-inden-1-amine: The racemic mixture of the compound.
4-Nitroindane: Lacks the amine group.
2,3-Dihydro-1H-inden-1-amine: Lacks the nitro group.
Uniqueness
(S)-4-Nitro-2,3-dihydro-1H-inden-1-amine is unique due to the presence of both the nitro and amine groups on the indane backbone, which allows for diverse chemical reactivity and potential biological activity. The (S)-enantiomer specifically may exhibit different biological properties compared to the racemic mixture or other similar compounds.
Properties
IUPAC Name |
(1S)-4-nitro-2,3-dihydro-1H-inden-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c10-8-5-4-7-6(8)2-1-3-9(7)11(12)13/h1-3,8H,4-5,10H2/t8-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCVWWESVVPXRIX-QMMMGPOBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1N)C=CC=C2[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C([C@H]1N)C=CC=C2[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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